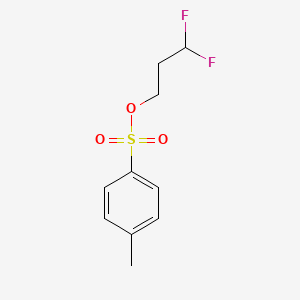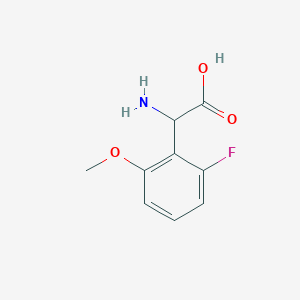
I+/--Methyl-3-thiophenepropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-3-yl)butan-2-amine is an organic compound that features a thiophene ring attached to a butan-2-amine chain Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)butan-2-amine typically involves the formation of the thiophene ring followed by the attachment of the butan-2-amine chain. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various starting materials under specific conditions to form the thiophene ring.
For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of method depends on the desired purity and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Thiophen-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the amine chain.
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-3-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 4-(thiophen-3-yl)butan-2-amine involves its interaction with molecular targets and pathways. The thiophene ring can engage in π-π interactions and hydrogen bonding, while the amine group can participate in ionic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-(Thiophen-3-yl)ethanamine: A similar compound with a shorter amine chain.
4-(Thiophen-2-yl)butan-2-amine: A positional isomer with the thiophene ring attached at a different position.
Uniqueness
4-(Thiophen-3-yl)butan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the thiophene ring and the length of the amine chain can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
303070-16-8 |
|---|---|
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
4-thiophen-3-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3 |
InChI-Schlüssel |
ZDNDAWGBOKFXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CSC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B13542202.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione](/img/structure/B13542212.png)
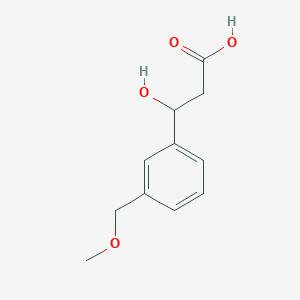
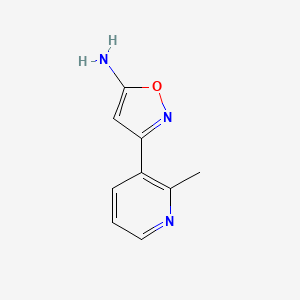
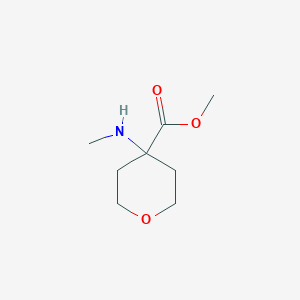


![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
